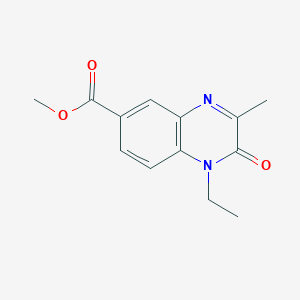
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate (MEMOQ) is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in the field of medicinal chemistry. MEMOQ is a quinoxaline derivative that has shown promising results in various scientific studies due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities through the inhibition of various enzymes and proteins, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The inhibition of these enzymes and proteins leads to a reduction in inflammation, cancer cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high solubility in various organic solvents, which makes it easy to handle and manipulate in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and safety profile. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Future Directions
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has shown promising results in various scientific studies, and there is a need for further research to explore its potential applications in the field of medicinal chemistry. Some of the future directions for this compound research include:
1. Investigating the toxicity and safety profile of this compound in preclinical and clinical studies.
2. Exploring the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigating the potential of this compound as a chemopreventive agent for cancer.
4. Exploring the structure-activity relationship of this compound to identify more potent and selective analogs.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific studies due to its unique chemical structure and properties. It has potential applications in the field of medicinal chemistry, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has several advantages for lab experiments, including its stability and solubility in various organic solvents. However, caution should be exercised when handling and using this compound in lab experiments due to its limited information on toxicity and safety profile. Further research is needed to explore the potential applications of this compound in the field of medicinal chemistry.
Synthesis Methods
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate is synthesized through a one-pot, three-component reaction that involves the condensation of ethyl acetoacetate, o-phenylenediamine, and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at reflux temperature. The reaction yields this compound as a yellow crystalline solid with a melting point of 220-222°C.
Scientific Research Applications
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-11-6-5-9(13(17)18-3)7-10(11)14-8(2)12(15)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKXHIEZHJQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-piperidin-1-yl-3-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B7638750.png)
![1-N-methyl-1-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7638759.png)
![3-(5-chlorothiophen-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7638765.png)
![1-[4-Fluoro-3-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B7638772.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(3-propan-2-yl-1,2-oxazol-5-yl)acetamide](/img/structure/B7638790.png)
![1-ethyl-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)benzotriazole-5-carboxamide](/img/structure/B7638794.png)

![6-[(5-fluoro-2-methoxyphenyl)methyl]-N,N-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7638814.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)


